Tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate: is an organic compound characterized by its unique molecular structure, which includes a tert-butyl group and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate typically involves the reaction of tert-butyl acetate with a suitable dihydrofuran derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the tert-butyl acetate, followed by the addition of the dihydrofuran derivative to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may contribute to the development of drugs with improved efficacy and selectivity .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical transformations. In medicinal applications, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 2-(2,3-dihydrofuran-4-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Tert-butyl 2-(2,3-dihydrofuran-4-yl)butanoate: Similar structure but with a butanoate group instead of an acetate group.
Uniqueness: Tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate is unique due to its specific combination of the tert-butyl group and the dihydrofuran ring. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical processes .
Properties
IUPAC Name |
tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(11)6-8-4-5-12-7-8/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGDRDCARWXYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=COCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.